molecular formula C8H12ClNO B3388279 (S)-O-(1-Phenylethyl)hydroxylamine hydrochloride CAS No. 869089-95-2

(S)-O-(1-Phenylethyl)hydroxylamine hydrochloride

Cat. No.: B3388279
CAS No.: 869089-95-2
M. Wt: 173.64
InChI Key: MFJWCIKWSBBOOV-FJXQXJEOSA-N
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Description

(S)-O-(1-Phenylethyl)hydroxylamine hydrochloride is a chiral hydroxylamine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-O-(1-Phenylethyl)hydroxylamine hydrochloride typically involves the reaction of (S)-1-Phenylethylamine with hydroxylamine under controlled conditions. One common method includes the use of a single-solvent telescoped process, which is amenable to large-scale manufacture . This process involves three steps:

    Formation of the intermediate: (S)-1-Phenylethylamine reacts with a suitable reagent to form an intermediate.

    Hydroxylamine addition: The intermediate is then reacted with hydroxylamine to form the hydroxylamine derivative.

    Purification: The final product is purified through crystallization or other suitable methods.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for scalability and cost-effectiveness. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-O-(1-Phenylethyl)hydroxylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions typically involve the use of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction may produce amines.

Scientific Research Applications

(S)-O-(1-Phenylethyl)hydroxylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, helping to produce enantiomerically pure compounds.

    Biology: It is studied for its potential role in biological systems, particularly in the modulation of enzymatic activity.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of (S)-O-(1-Phenylethyl)hydroxylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways. The specific molecular targets and pathways involved depend on the context of its use, such as in drug development or biochemical research.

Comparison with Similar Compounds

Similar Compounds

    ®-O-(1-Phenylethyl)hydroxylamine hydrochloride: The enantiomer of (S)-O-(1-Phenylethyl)hydroxylamine hydrochloride, with similar chemical properties but different biological activity.

    N-Hydroxyphthalimide: Another hydroxylamine derivative used in organic synthesis.

    Hydroxylamine hydrochloride: A simpler hydroxylamine compound with broader applications in chemistry.

Uniqueness

This compound is unique due to its chiral nature, which makes it particularly valuable in asymmetric synthesis

Properties

IUPAC Name

O-[(1S)-1-phenylethyl]hydroxylamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO.ClH/c1-7(10-9)8-5-3-2-4-6-8;/h2-7H,9H2,1H3;1H/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFJWCIKWSBBOOV-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)ON.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)ON.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869089-95-2
Record name O-[(1S)-1-phenylethyl]hydroxylamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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